molecular formula C12H13ClFNO2 B1462574 1-(2-Chloro-4-fluorobenzoyl)piperidin-4-ol CAS No. 1156764-68-9

1-(2-Chloro-4-fluorobenzoyl)piperidin-4-ol

Cat. No.: B1462574
CAS No.: 1156764-68-9
M. Wt: 257.69 g/mol
InChI Key: VCMOSIKPDVNHKZ-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-fluorobenzoyl)piperidin-4-ol is an organic compound belonging to the class of piperidin-4-ol derivatives. It is characterized by a piperidine ring substituted with a hydroxyl group at the 4th position and a benzoyl group at the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-4-fluorobenzoyl)piperidin-4-ol typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through the hydrogenation of pyridine over a molybdenum disulfide catalyst.

    Introduction of the benzoyl group: The benzoyl group can be introduced via acylation reactions using benzoyl chloride or similar reagents.

    Substitution reactions: The chloro and fluoro substituents are introduced through halogenation reactions using appropriate halogenating agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-4-fluorobenzoyl)piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The benzoyl group can be reduced to a hydroxyl group.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the benzoyl group may yield alcohols.

Scientific Research Applications

1-(2-Chloro-4-fluorobenzoyl)piperidin-4-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as HIV.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one: Similar structure but with a ketone group instead of a hydroxyl group.

    1-(2-Chloro-4-fluorobenzoyl)piperidin-4-ol: Other derivatives with different halogen substituents.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro and fluoro substituents, along with the piperidin-4-ol core, makes it a valuable compound for various applications.

Properties

IUPAC Name

(2-chloro-4-fluorophenyl)-(4-hydroxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClFNO2/c13-11-7-8(14)1-2-10(11)12(17)15-5-3-9(16)4-6-15/h1-2,7,9,16H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMOSIKPDVNHKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=O)C2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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